molecular formula C10H10N2O2 B1392771 Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate CAS No. 913839-59-5

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Cat. No.: B1392771
CAS No.: 913839-59-5
M. Wt: 190.2 g/mol
InChI Key: BFFCNSAQWVHNIV-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) attached to a methyl group (-CH2-) at the 5-position of the pyridine ring, and an ethyl ester group (-COOCH2CH3) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate typically involves the cyanoacetylation of pyridine derivatives. One common method is the reaction of 5-(bromomethyl)-2-pyridinecarboxylate with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the cyano group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethylformamide (DMF), reflux conditions.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), ether, room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 5-(cyanomethyl)-2-pyridinecarboxylic acid.

    Reduction: Ethyl 5-(aminomethyl)-2-pyridinecarboxylate.

Scientific Research Applications

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate can be compared with other pyridine derivatives such as:

    Ethyl 2-pyridinecarboxylate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.

    5-(cyanomethyl)-2-pyridinecarboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its physical properties and reactivity.

This compound is unique due to the presence of both the cyano and ester groups, providing a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFCNSAQWVHNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678887
Record name Ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913839-59-5
Record name Ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.5 g (52.6 mmol) 5-(chloromethyl)pyridine-2-carboxylic acid ethyl ester [preparation according to H. Barth et al., Liebigs Ann. Chem. 1981, 2164-2179] are initially introduced into 75 ml anhydrous DMF and 2.58 g (52.6 mmol) sodium cyanide are added in portions at RT in the course of 3 h. The mixture is then introduced on to 500 ml saturated ammonium chloride solution and extracted with methylene chloride (four times with 100 ml each time). The combined organic phases are dried over sodium sulfate and concentrated and the residue is purified by chromatography over silica gel (mobile phase: cyclohexane→cyclohexane/ethyl acetate 1:4). 3.80 g (38% of th.) of the title compound are obtained.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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